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Introduction

Acquired drug resistance is a significant challenge in oncology, limiting the long-term efficacy of
targeted therapies. The ST3932 patient-derived xenograft (PDX) model offers a clinically
relevant platform to investigate the mechanisms of acquired resistance to cyclin-dependent
kinase 4/6 (CDK4/6) inhibitors in estrogen receptor-positive (ER+) breast cancer. Established
from a metastatic soft tissue lesion of a luminal A breast cancer patient who progressed on
CDKA4/6 inhibitor therapy, the ST3932 model provides a valuable tool for understanding
resistance pathways and evaluating novel therapeutic strategies.[1] This document provides
detailed application notes, experimental protocols, and quantitative data associated with the
ST3932 model.

Model Characteristics

The ST3932 PDX model is characterized as an ER-positive luminal A breast cancer. Genomic
analysis has identified a pathogenic R88Q mutation in the PIK3CA gene, suggesting a potential
role for the PI3K/Akt/mTOR signaling pathway in its resistance phenotype.[2] This model has
been demonstrated to be resistant to the CDK4/6 inhibitor palbociclib, as well as to the
selective estrogen receptor degrader (SERD) fulvestrant when used as single agents.
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The following tables summarize the quantitative data on the in vivo drug response of the
ST3932 PDX model to various therapeutic agents.

Table 1: In Vivo Efficacy of Single-Agent and Combination Therapies in the ST3932 PDX Model

Tumor Growth ]
Treatment Agent(s) Dose and Schedule o Observations
Inhibition (TGI) (%)

] ) Uninhibited tumor
Vehicle Control Not Applicable 0
growth.

o Demonstrates
o Not specified in o ) )
Palbociclib No significant TGI acquired resistance to

available literature o
CDKA4/6 inhibition.

o Suggests retained
Not specified in o
Elacestrant ) ) Significant TGl dependence on the
available literature ] )
ER signaling pathway.

Indicates sensitivity to
o Not specified in o PI13Ka inhibition,
Alpelisib ) ) Significant TGl ) )
available literature consistent with the

PIK3CA mutation.

o Synergistic effect of
o Not specified in
Elacestrant + Alpelisib ] ) Complete TGl dual ER and PI3K
available literature
pathway blockade.

Note: Specific TGl percentages are not available in the cited literature; however, the qualitative
outcomes are clearly described and graphically represented in the source.

Experimental Protocols

Protocol 1: Establishment and Maintenance of the
ST3932 PDX Model

This protocol describes the general procedure for the establishment and propagation of a
breast cancer PDX model like ST3932.
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Materials:

Fresh or cryopreserved ST3932 tumor tissue

e Immunodeficient mice (e.g., NOD/SCID or NSG mice), female, 6-8 weeks old
 Sterile surgical instruments

o Matrigel or other basement membrane matrix

e Dulbecco's Modified Eagle Medium (DMEM)

 Antibiotics (e.g., penicillin-streptomycin)

e Anesthetics

e Analgesics

Procedure:

e Tumor Tissue Preparation:

o If using cryopreserved tissue, thaw the vial rapidly in a 37°C water bath.

o Transfer the tissue to a sterile petri dish containing cold DMEM with antibiotics.
o Mince the tumor tissue into small fragments (approximately 2-3 mms3).

e Surgical Implantation:

o

Anesthetize the mouse according to institutional guidelines.

[e]

Make a small incision in the skin over the fourth inguinal mammary fat pad.

o

Create a subcutaneous pocket using blunt dissection.

[¢]

Mix the tumor fragments with an equal volume of Matrigel.

[¢]

Implant one or two tumor fragments into the mammary fat pad.
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o Close the incision with surgical clips or sutures.

o Administer post-operative analgesics as required.

e Tumor Growth Monitoring and Passaging:

o

Monitor the mice regularly for tumor growth by palpation and caliper measurements.

[¢]

When a tumor reaches approximately 1-1.5 cm3, euthanize the mouse.

[e]

Aseptically resect the tumor.

A portion of the tumor can be used for expansion into subsequent passages in new mice,

[e]

cryopreserved for future use, or used for molecular and histological analysis.

Protocol 2: In Vivo Drug Efficacy Study in the ST3932
PDX Model

This protocol outlines a typical in vivo drug efficacy study using the ST3932 PDX model.

Materials:

A cohort of mice bearing established ST3932 tumors of a consistent size (e.g., 150-200

mma3).

Therapeutic agents (e.g., CDK4/6 inhibitors, ER antagonists, PI3K inhibitors) and vehicle
control.

Dosing equipment (e.g., oral gavage needles, syringes).

Calipers for tumor measurement.

Procedure:

e Study Initiation:

o Randomize tumor-bearing mice into treatment and control groups.

o Record the initial tumor volume and body weight of each mouse.
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e Drug Administration:

o Administer the therapeutic agents and vehicle control according to the specified dose and
schedule (e.g., daily oral gavage).

o Monitor the mice for any signs of toxicity, including weight loss or changes in behavior.
e Tumor Growth Measurement:

o Measure tumor dimensions with calipers two to three times per week.

o Calculate tumor volume using the formula: Volume = (Length x Width?) / 2.
» Data Analysis and Endpoint:

o Continue the study for a predetermined period or until tumors in the control group reach a
specified size.

o At the end of the study, euthanize the mice and resect the tumors for further analysis (e.g.,
pharmacodynamic marker assessment).

o Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the
vehicle control group.

Signaling Pathways and Experimental Workflows
Signaling Pathway of Acquired Resistance in ST3932

The resistance of the ST3932 model to CDK4/6 inhibitors is likely driven by the interplay
between the ER and the PI3K/Akt/mTOR signaling pathways, exacerbated by the activating
PIK3CA mutation. The following diagram illustrates this proposed mechanism.
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Caption: Proposed signaling in ST3932 acquired resistance.
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Experimental Workflow for PDX Model Development and
Drug Testing

The following diagram outlines the general workflow from patient tumor acquisition to in vivo

drug efficacy assessment using a PDX model.
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Caption: General workflow for PDX model development and drug testing.
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Conclusion

The ST3932 PDX model serves as a critical preclinical tool for investigating acquired resistance
to CDK4/6 inhibitors in ER-positive breast cancer. Its well-characterized genetic background
and demonstrated resistance profile make it an ideal system for exploring novel therapeutic
strategies, particularly those targeting the PI3K/Akt/mTOR pathway in combination with
endocrine therapies. The protocols and data presented here provide a foundation for
researchers to effectively utilize this model in the development of more effective treatments for
patients with resistant breast cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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